
N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical and physical properties, synthesis, and molecular structure analysis of related molecules.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and the formation of heterocyclic structures. Paper describes a synthetic route for a thiazole carboxamide derivative, which shares some structural features with the compound . The synthesis involves a reduction and nucleophilic substitution reaction, starting with 2-nitropyridine. The optimization of the synthesis method includes considerations of temperature and solvent choice, which are critical factors in the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential interactions with biological targets. Paper discusses the crystal structure and molecular conformation of a solvated pyrrolidine carboxamide derivative. X-ray analysis and AM1 molecular orbital methods were used to study the compound, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety. The conformational analysis showed good agreement with the X-ray structure, except for a rotation about a specific bond. This information is relevant for analyzing the molecular structure of "N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide," as it may exhibit similar structural characteristics.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. Paper describes a compound with a tetra-substituted pyrrolidine ring and various substituents, including a 4-nitrophenyl group and a 4-methoxyphenyl group. The presence of these groups can affect the compound's reactivity, such as its ability to participate in hydrogen bonding or undergo nucleophilic substitution reactions. Understanding the reactivity of similar compounds can provide insights into the chemical reactions that "N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The papers provided do not directly discuss the physical properties of the compound , but they do provide data on related compounds. For example, the solvated state of the compound in paper and the crystal structure analysis in paper can give clues about the solubility and crystallinity of similar compounds. These properties are essential for the practical application and formulation of the compound.
科学的研究の応用
1. Kinase Inhibition and Anticancer Properties
N-substituted dihydropyridine derivatives, similar in structure to N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent and selective Met kinase inhibitors. These compounds show promise in cancer treatment, as evidenced by one derivative demonstrating complete tumor stasis in a human gastric carcinoma model following oral administration (Schroeder et al., 2009).
2. Polymer Technology and DNA Interactions
The photolabile nitrobenzyl moiety in similar compounds has been utilized in novel cationic polymers. These polymers can transform to a zwitterionic form upon irradiation, enabling applications like DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).
3. Synthesis of Biologically Active Compounds
Compounds with a similar dihydropyridine structure have been used in synthesizing various biologically active compounds. For instance, derivatives of 2-(4-methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide showed reactivity typical of pyrrole, leading to new heterocyclic systems with potential biological significance (Deady & Devine, 2006).
4. Antidiabetic Screening
Similar N-substituted dihydropyrimidine derivatives have been synthesized and evaluated for antidiabetic activity. This involves the inhibition of α-amylase, a key enzyme in carbohydrate metabolism, suggesting potential therapeutic applications for diabetes (Lalpara et al., 2021).
5. Synthesis for Anticancer Research
Compounds structurally related to N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been synthesized as intermediates in the production of small molecule anticancer drugs. These intermediates play a crucial role in the study of anticancer properties and have shown potential biological activities (Wang et al., 2016).
特性
IUPAC Name |
N-(3-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-17-8-3-6-15(12-17)21-19(24)18-9-4-10-22(20(18)25)13-14-5-2-7-16(11-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJWCLNWWSNHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)
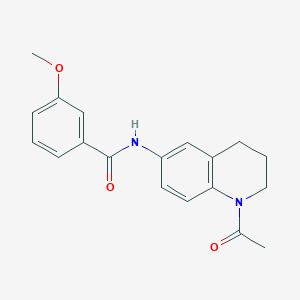
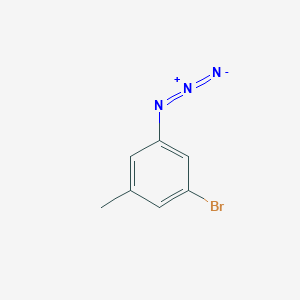
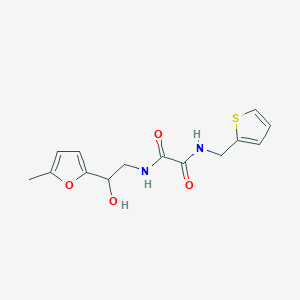
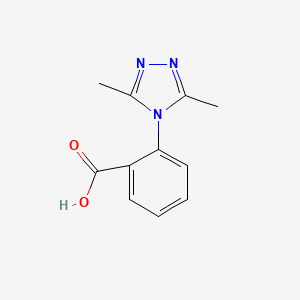
![2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3001274.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)
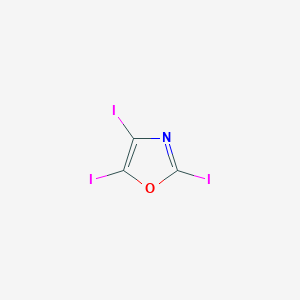
![2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3001281.png)
![(5-Bromopyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3001283.png)
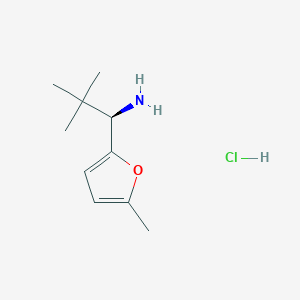
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3001286.png)